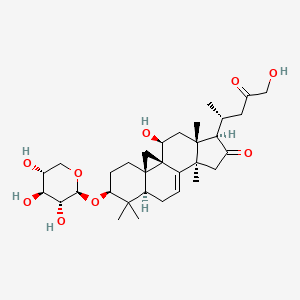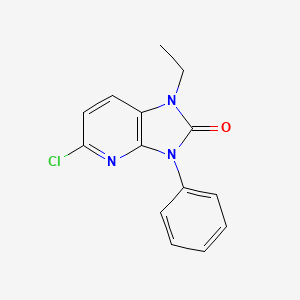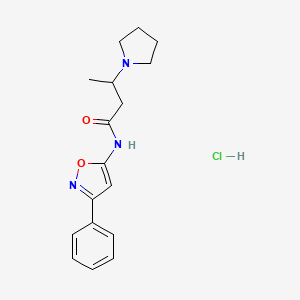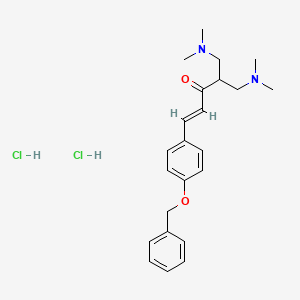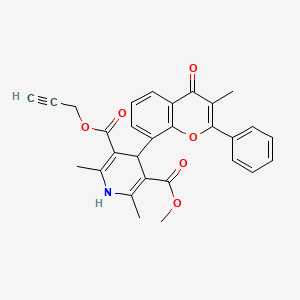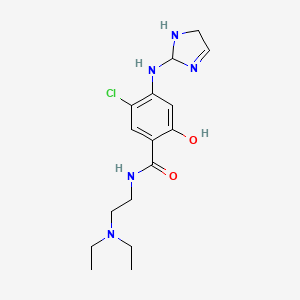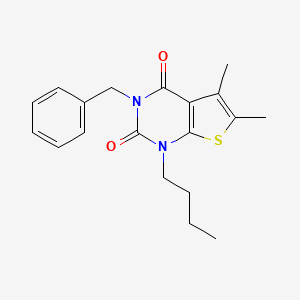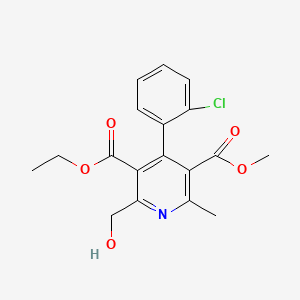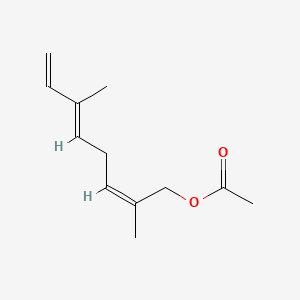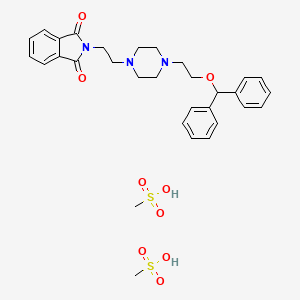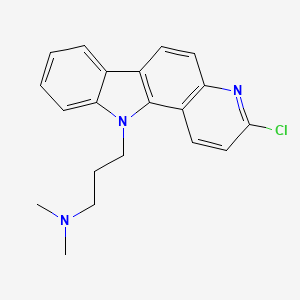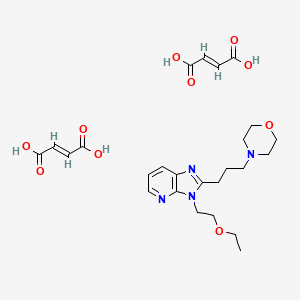
3-(2-Ethoxyethyl)-2-(3-(morpholin-4-yl)propyl)-3H-imidazo(4,5-b)pyridine difumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethoxyethyl)-2-(3-(morpholin-4-yl)propyl)-3H-imidazo(4,5-b)pyridine difumarate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an imidazo[4,5-b]pyridine core with ethoxyethyl and morpholinopropyl substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethyl)-2-(3-(morpholin-4-yl)propyl)-3H-imidazo(4,5-b)pyridine difumarate typically involves multiple steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxyethyl Group: This can be achieved through nucleophilic substitution reactions, where an ethoxyethyl halide reacts with the imidazo[4,5-b]pyridine intermediate.
Attachment of the Morpholinopropyl Group: This step involves the reaction of the intermediate with a morpholinopropyl halide, typically under basic conditions to facilitate nucleophilic substitution.
Formation of the Difumarate Salt: The final step involves the reaction of the compound with fumaric acid to form the difumarate salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl and morpholinopropyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine core or the substituents, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydride or acids like hydrochloric acid, depending on the specific reaction.
Major Products
Oxidation: Products may include ethoxyacetic acid, morpholinopropionic acid, or other oxidized derivatives.
Reduction: Products may include ethoxyethylamine, morpholinopropylamine, or reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Products depend on the substituents introduced, which could range from halogenated derivatives to various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study cellular processes. Its ability to interact with biological molecules makes it useful in assays and imaging studies.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its interactions with specific molecular targets might make it a candidate for drug development, particularly in areas like oncology or neurology.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved solubility, stability, or bioavailability. It may also find applications in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Ethoxyethyl)-2-(3-(morpholin-4-yl)propyl)-3H-imidazo(4,5-b)pyridine difumarate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Hydroxyethyl)-2-(3-(morpholin-4-yl)propyl)-3H-imidazo(4,5-b)pyridine
- 3-(2-Methoxyethyl)-2-(3-(morpholin-4-yl)propyl)-3H-imidazo(4,5-b)pyridine
- 3-(2-Ethoxyethyl)-2-(3-(piperidin-4-yl)propyl)-3H-imidazo(4,5-b)pyridine
Uniqueness
Compared to similar compounds, 3-(2-Ethoxyethyl)-2-(3-(morpholin-4-yl)propyl)-3H-imidazo(4,5-b)pyridine difumarate stands out due to its specific substituents, which confer unique chemical and biological properties. The ethoxyethyl and morpholinopropyl groups may enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
133117-02-9 |
|---|---|
Molekularformel |
C25H34N4O10 |
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;4-[3-[3-(2-ethoxyethyl)imidazo[4,5-b]pyridin-2-yl]propyl]morpholine |
InChI |
InChI=1S/C17H26N4O2.2C4H4O4/c1-2-22-14-11-21-16(19-15-5-3-7-18-17(15)21)6-4-8-20-9-12-23-13-10-20;2*5-3(6)1-2-4(7)8/h3,5,7H,2,4,6,8-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI-Schlüssel |
WOJXFTWFNRZGDW-LVEZLNDCSA-N |
Isomerische SMILES |
CCOCCN1C2=C(N=C1CCCN3CCOCC3)C=CC=N2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCOCCN1C(=NC2=C1N=CC=C2)CCCN3CCOCC3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


